4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is a compound that features a boronate ester group attached to an indole-2,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of an indole derivative with a boronic acid or boronate ester. Common reagents include pinacolborane and bis(pinacolato)diboron, often in the presence of a palladium catalyst . The reaction conditions usually involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Indoline derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole-2,3-dione moiety can also interact with biological targets, potentially affecting molecular pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to the combination of the boronate ester group and the indole-2,3-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C14H16BNO4 |
---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-6-5-7-9-10(8)11(17)12(18)16-9/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
UTGSUVNZALTFCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.